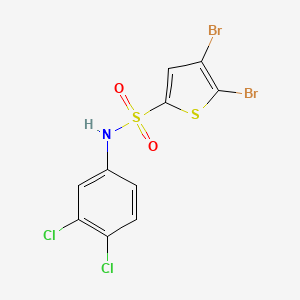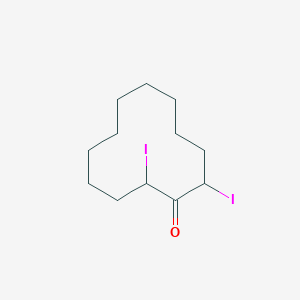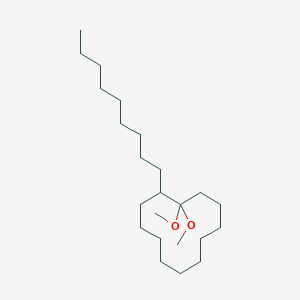![molecular formula C8H22N2O3Si B12591770 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine CAS No. 876012-03-2](/img/structure/B12591770.png)
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is an organosilicon compound that features both hydrazine and trimethoxysilyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine typically involves the reaction of hydrazine derivatives with trimethoxysilylpropyl halides. One common method is the alkylation of hydrazine with (3-chloropropyl)trimethoxysilane under reflux conditions in an organic solvent such as toluene. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or silanes can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Siloxane-linked compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or hydroxyl-containing substrates to form siloxane bonds. This property makes it useful in surface modification and cross-linking applications .
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea moiety instead of a hydrazine group.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a hydrazine group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a hydrazine group.
Uniqueness
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is unique due to the presence of both hydrazine and trimethoxysilyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different fields .
Propiedades
Número CAS |
876012-03-2 |
|---|---|
Fórmula molecular |
C8H22N2O3Si |
Peso molecular |
222.36 g/mol |
Nombre IUPAC |
1-ethyl-1-(3-trimethoxysilylpropyl)hydrazine |
InChI |
InChI=1S/C8H22N2O3Si/c1-5-10(9)7-6-8-14(11-2,12-3)13-4/h5-9H2,1-4H3 |
Clave InChI |
HRFPHWCMKJFWII-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC[Si](OC)(OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)




![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


